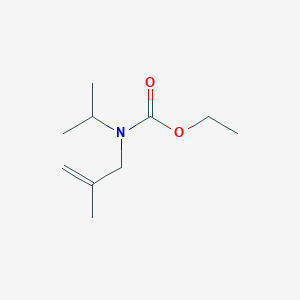
Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The compound is a modified version, which may have unique properties and applications due to the addition of the 4-hydroxybenzoylmethylaminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)- typically involves multiple steps, starting with the preparation of theophylline. Theophylline can be synthesized from xanthine through methylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on theophylline’s activity.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating respiratory diseases and other conditions.
Mechanism of Action
The mechanism of action of Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)- involves multiple pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent bronchodilation.
Adenosine Receptor Blockade: The compound may block adenosine receptors, reducing bronchoconstriction and inflammation.
Histone Deacetylase Activation: It may activate histone deacetylases, influencing gene expression and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, primarily used for its bronchodilator effects.
Caffeine: Another methylxanthine with similar pharmacological properties but different potency and side effects.
Theobromine: A methylxanthine found in chocolate, with milder effects compared to theophylline and caffeine.
Uniqueness
Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)- is unique due to the presence of the 4-hydroxybenzoylmethylaminoethyl group, which may confer additional pharmacological properties and therapeutic potential. This structural modification can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
62402-11-3 |
|---|---|
Molecular Formula |
C17H19N5O4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
7-[2-[[2-(4-hydroxyphenyl)-2-oxoethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H19N5O4/c1-20-15-14(16(25)21(2)17(20)26)22(10-19-15)8-7-18-9-13(24)11-3-5-12(23)6-4-11/h3-6,10,18,23H,7-9H2,1-2H3 |
InChI Key |
NKVPGMFFZODHFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(5-Amino-1-methyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B14532355.png)
![4-[(4-Ethoxyphenyl)methoxy]benzoyl chloride](/img/structure/B14532368.png)


![N-methyl-3-[2-(1-phenylethyl)phenoxy]propan-1-amine;hydrochloride](/img/structure/B14532376.png)
![5-[2-(2-Hydroxyethoxy)ethoxy]-5-oxopentanoate](/img/structure/B14532379.png)



